Home > Products > Screening Compounds P117601 > 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one -

3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Catalog Number: EVT-5325382
CAS Number:
Molecular Formula: C17H12N2O4S2
Molecular Weight: 372.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 2: The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid [], and often under reflux conditions to facilitate the formation of the desired arylidene product.
Molecular Structure Analysis
  • Planar structure: The arylidene moiety and the thiazolidinone ring tend to adopt a planar conformation, which allows for efficient interaction with biological targets [, ].
  • Substituent effects: The electronic and steric properties of substituents on both the arylidene and thiazolidinone rings can significantly influence the compound's activity [, ].
  • Hydrogen bonding: The presence of hydrogen bond donors and acceptors in the molecule can facilitate interactions with biological targets [].
Mechanism of Action
  • Inhibition of enzymes: Many arylidene-thiazolidinones are known to inhibit enzymes involved in various biological pathways, such as protein kinases [, ], which play crucial roles in cell signaling and proliferation.
  • Antioxidant activity: These compounds can scavenge free radicals, protecting cells from oxidative stress [].
  • Interaction with DNA: Some arylidene-thiazolidinones have been shown to interact with DNA, potentially interfering with DNA replication and transcription [].
Physical and Chemical Properties Analysis
  • Solubility: Solubility in various solvents can be influenced by the nature and position of substituents on the arylidene and thiazolidinone rings [, ].
  • Lipophilicity: This property, which affects the compound's ability to cross cell membranes, can be modulated by substituents [].
  • Stability: The stability of arylidene-thiazolidinones under different conditions, such as pH and temperature, is crucial for their potential use as drugs [].
Applications
  • Antimicrobial Agents: Numerous studies demonstrate the effectiveness of arylidene-thiazolidinones against a range of bacterial and fungal strains, including drug-resistant ones [, , , , ]. Their mechanism often involves inhibiting essential bacterial enzymes or interfering with microbial cell wall synthesis.
  • Anticancer Agents: Research suggests that certain arylidene-thiazolidinones induce apoptosis (programmed cell death) in cancer cells while sparing normal cells []. They achieve this by inhibiting specific protein kinases involved in cancer cell growth and proliferation.
  • Anti-Inflammatory Agents: The anti-inflammatory properties of arylidene-thiazolidinones stem from their ability to suppress the production of pro-inflammatory cytokines and mediators, offering potential therapeutic avenues for inflammatory diseases [].
Future Directions
  • Drug Delivery Systems: Investigating novel drug delivery systems to improve the bioavailability and targeting of arylidene-thiazolidinones could enhance their therapeutic efficacy and reduce potential side effects [].
  • Combination Therapy: Exploring the synergistic potential of arylidene-thiazolidinones with existing drugs might lead to more effective treatment strategies for various diseases, including MDR-TB [].

Compound Description: This compound is a π-conjugated heterocyclic compound synthesized by condensing 3-N-allylrhodanine with p-nitrobenzaldehyde under Knoevenagel conditions []. It was characterized using IR and NMR spectroscopy, and its UV-Vis spectrum was compared with that of 3-allyl-5-(4-methoxybenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one. Its molecular structure was determined by a single-crystal X-ray diffraction study [].

Relevance: This compound shares a core structure with 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one: both are 5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives. The key difference lies in the substituent at the 3-position of the thiazolidin-4-one ring, where the related compound has an allyl group instead of a 3-methoxyphenyl group. This structural similarity makes it relevant for understanding the structure-activity relationships of this class of compounds [].

Compound Description: This compound serves as a comparative reference for the UV-Vis spectroscopic analysis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one [].

Relevance: While this compound features a 4-methoxybenzylidene group at the 5-position instead of the 4-nitrobenzylidene group found in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it provides valuable insights into the impact of different substituents on the electronic properties of arylidenerhodanines []. This comparison highlights the role of the 4-nitrobenzylidene moiety in the target compound's overall structure and potential biological activity.

Compound Description: This compound is a thiazolidin-4-one derivative characterized by single-crystal X-ray diffraction, revealing its interactions in the crystal structure through N—H⋯O hydrogen bonds, C=O⋯π interactions, and π–π interactions [].

Relevance: This compound belongs to the same chemical class, arylidenerhodanines, as 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Both share the core 2-thioxo-1,3-thiazolidin-4-one structure with an arylidene substituent at the 5-position. The variations in substituents on the arylidene ring, a 4-hydroxy-3-methoxybenzylidene group in the related compound versus a 4-nitrobenzylidene group in the target compound, allows for understanding the impact of these modifications on molecular properties and crystal packing [].

Compound Description: FTT acts as an ionophore in the construction of a Zn2+ PVC-based membrane sensor []. It demonstrates high selectivity for Zn2+ ions over various other cations [].

Relevance: This compound shares the core 2-thioxo-1,3-thiazolidin-4-one structure with 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. While FTT lacks the benzylidene moiety at the 5-position, it exemplifies the diverse applications of thiazolidin-4-one derivatives as potential sensing elements in chemical sensors []. This comparison highlights the adaptability of the thiazolidin-4-one scaffold for diverse chemical functionalities.

Compound Description: ATTO serves as an ionophore in a PVC membrane electrode, exhibiting selectivity for Sm3+ ions over a wide range of cations [].

Relevance: Similar to the target compound, ATTO belongs to the arylidenerhodanine class, sharing the core 2-thioxo-1,3-thiazolidin-4-one structure with an arylidene substituent at the 5-position. Despite the difference in the arylidene moiety, ATTO's application as a Sm3+-selective electrode highlights the potential of this class of compounds for developing ion-selective sensors, potentially including sensors for 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one or its derivatives [].

Compound Description: This compound has been studied in both its free form and as a clathrate complex with betadex (a cyclic oligosaccharide) and β-cyclodextrin. The clathrate complex with betadex, in the form of nanoparticles, was investigated for its effects on protein metabolism, growth, and development in Wistar rats []. The clathrate complex with β-cyclodextrin was also investigated for toxicity [].

Relevance: Both 3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belong to the broader class of rhodanine derivatives, specifically 2-thioxo-1,3-thiazolidin-4-ones. This structural similarity makes it relevant for understanding the core scaffold's potential biological activities and how different substituents at the 3-position can influence these activities [, ].

Compound Description: This compound is a product of the reaction between 3-aminorhodanine and an aldehyde, specifically pyridin-2-carbaldehyde []. The reaction conditions determine whether the final product is a 5-substituted, a Schiff base, or a derivative with substitutions at both the 3-amino and 5-methylene groups [].

Relevance: This compound highlights the reactivity of the 3-amino group in rhodanine derivatives, a feature shared with 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The different reaction outcomes depending on conditions emphasize the versatility of the rhodanine scaffold for modifications and the potential for synthesizing a diverse range of derivatives with potentially varying biological activities [].

Compound Description: This compound's molecular structure, determined through single-crystal X-ray diffraction, reveals a thiazolidinone ring adopting an envelope conformation []. It forms intramolecular hydrogen bonds (C—H⋯S, C—H⋯N, and C—H⋯Cl) and exhibits intermolecular C—H⋯O hydrogen bonds, contributing to its crystal packing [].

Compound Description: This compound was identified as a lead compound and a nanomolar inhibitor of the protein kinase DYRK1A, with an IC50 of 0.028 μM [].

Relevance: This compound belongs to the same chemical class, arylidenerhodanines, as 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. The key difference is the substituent on the benzylidene ring: a 4-hydroxy group in the related compound and a 4-nitro group in the target compound. The related compound's DYRK1A inhibitory activity suggests that 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one might also exhibit biological activity against kinases or related targets [].

Compound Description: This compound was identified as a lead compound and a new nanomolar DYRK1A inhibitor, with an IC50 of 0.033 μM [].

Relevance: This compound highlights the potential of structurally similar compounds, especially those containing the thiazolidinone moiety, for inhibiting DYRK1A. Although this compound differs significantly in structure from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, its potent DYRK1A inhibitory activity suggests that exploring modifications to the target compound's structure could lead to potent inhibitors of this kinase [].

Compound Description: This compound is synthesized through the reaction of 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine and mercaptoacetic acid. Its crystal structure is stabilized by various hydrogen bonds, including C—H⋯N, C—H⋯O, and C—H⋯S interactions [].

Relevance: Although this compound differs significantly in structure from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it provides valuable insights into the structural diversity of thiazolidin-4-one derivatives and the incorporation of additional heterocyclic rings, such as the 1,3,4-thiadiazole ring. Exploring similar modifications in the target compound's structure could be of interest for modulating its physicochemical and biological properties [].

Compound Description: This compound, prepared from 4-(1-methylethylidene)-2-phenyl-1,3-oxazol-5(4H)-one, serves as a precursor for synthesizing 1,4-dihydropyridine derivatives [].

Relevance: This compound highlights the synthetic potential of related heterocyclic systems, such as oxazolones, for accessing diverse chemical scaffolds. Although structurally distinct from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, this compound underscores the possibility of exploring related heterocyclic systems for developing new synthetic routes or for discovering compounds with potentially similar biological activities [].

Compound Description: This compound serves as a precursor in the synthesis of 1,4-dihydropyridine derivatives []. It is prepared from 5-(1-methylethylidene)-2-thioxo-1,3-thiazolidin-4-one [].

Relevance: This compound demonstrates the reactivity of the 5-position in rhodanine derivatives and its utility in constructing more complex heterocyclic systems, such as 1,4-dihydropyridines. Although its structure differs significantly from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it highlights the synthetic potential of modifying the rhodanine scaffold for accessing a diverse range of chemical entities [].

Compound Description: This compound's crystal structure shows a dihedral angle of 83.30° between the rhodanine and 3-methylphenyl rings. It exhibits intermolecular interactions, including C—H⋯π and C=O⋯π interactions, in its crystal packing [].

Relevance: Both 3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one are 3-aryl-2-thioxo-1,3-thiazolidin-4-one derivatives. This structural similarity allows for comparison of their conformational preferences and intermolecular interactions. Additionally, understanding the impact of different substituents on the aryl ring, a 3-methyl group versus a 3-methoxy group, can provide insights into structure-activity relationships [].

Compound Description: These compounds are synthesized by reacting 2-thioxo-1,3-thiazolidin-4-one with salicylaldehyde or its 5-bromo derivative. They exist as a mixture of E and Z isomers []. These compounds exhibit reactivity with various amines, leading to the formation of diverse products like 3-benzylamino-2H-1-benzopyran-2-one and 2-thiazolin-4-one derivatives [].

Relevance: These compounds highlight the general reactivity of the 5-arylidene moiety in rhodanine derivatives, a feature shared with 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Understanding their reactions with amines can provide insights into the potential reactivity and chemical transformations of the target compound under similar conditions [].

Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibits intermolecular C—H⋯O contacts, forming polymeric sheets in its crystal structure. It also shows C—H⋯π contacts [].

Relevance: Both 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belong to the 3-aryl-2-thioxo-1,3-thiazolidin-4-one class of compounds. Despite the absence of the 5-arylidene moiety, understanding the intermolecular interactions and crystal packing of this related compound can provide valuable insights into the potential solid-state properties of the target compound [].

Compound Description: This compound features a dihedral angle of 84.44° between the 1,3-thiazolidine and 2-methylphenyl rings. It forms zigzag chains of molecules in its crystal structure due to an unusual bifurcated C—H⋯(O,π) interaction [].

Relevance: Both 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one and 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one are 3-aryl-2-thioxo-1,3-thiazolidin-4-one derivatives, making them structurally similar. This comparison allows for evaluating the impact of different substituent positions on the aryl ring, a 2-methyl group versus a 3-methoxy group, on the compound's conformation and intermolecular interactions [].

Compound Description: This compound exhibits an intramolecular C—H⋯S interaction and forms inversion dimers linked by pairs of O—H⋯O hydrogen bonds in its crystal structure [].

Relevance: This compound and 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one belong to the same chemical class, arylidenerhodanines, sharing the core 2-thioxo-1,3-thiazolidin-4-one structure with an arylidene substituent at the 5-position. Comparing their structures helps understand how the nature and position of substituents on both the aryl and benzylidene rings influence the compound's conformation and intermolecular interactions [].

Compound Description: This compound's structure, determined through single-crystal X-ray diffraction, reveals crystallographic mirror symmetry. It exhibits intramolecular C—H⋯O and C—H⋯S interactions, contributing to its conformational stability. In its crystal structure, weak π–π interactions are observed between the centroids of the heterocyclic rings [].

Relevance: Although this compound lacks the 5-arylidene moiety present in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it shares the core 2-thioxo-1,3-thiazolidin-4-one structure. This structural similarity makes it relevant for understanding the fundamental properties of the rhodanine scaffold, including its conformational preferences and intermolecular interactions, which can inform studies on the target compound [].

Compound Description: This compound exhibits an intramolecular C—H⋯S interaction, forming an S(6) ring motif. Its crystal packing is consolidated by C—H⋯π interactions and weak aromatic π–π stacking [].

Relevance: This compound and 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one share the core structure of arylidenerhodanines with a 2-thioxo-1,3-thiazolidin-4-one core and an arylidene substituent at the 5-position. Analyzing their structural differences, particularly the substituents on both the aryl and benzylidene rings, can provide valuable insights into how these modifications influence molecular conformation, intermolecular interactions, and potential biological activity [].

Compound Description: This compound is a thiazolidin-4-one derivative whose thiazole ring exhibits twisting with respect to its three benzene rings [].

Relevance: This compound, with its thiazolidin-4-one core and an arylidene substituent at the 5-position, shares structural similarities with 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. Despite the differences in substituents and the presence of an imino group, it highlights the possibility of introducing variations at the 2-position of the thiazolidin-4-one ring in the target compound, potentially leading to derivatives with altered properties [].

Compound Description: This compound's structure reveals a twisted 1,3-thiazolidine ring and exhibits C—H⋯O interactions that mediate linear supramolecular chains along the a-axis direction in its crystal packing [].

Relevance: This compound shares the thiazolidin-4-one core structure with 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlighting the versatility of this scaffold. Despite the lack of the 5-arylidene moiety, this compound demonstrates the potential for incorporating various substituents at the 2- and 3-positions of the thiazolidin-4-one ring, potentially influencing its conformation and intermolecular interactions [].

Compound Description: This compound exhibits intermolecular O-H···O hydrogen bonds in its crystal structure [].

Relevance: Although this compound lacks the 5-arylidene moiety and the 2-thioxo group found in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it exemplifies the structural diversity possible within the thiazolidin-4-one class of compounds. Understanding the effects of various substituents on the thiazolidin-4-one ring and the potential for forming intermolecular hydrogen bonds can provide insights into the structure-activity relationships of this class of compounds, including the target compound [].

Compound Description: In this compound, the thiazolidinone ring adopts a flattened envelope conformation. The methoxyphenyl and biphenyl substituents occupy pseudo-equatorial and pseudo-axial orientations, respectively, with respect to the thiazolidinone ring [].

Relevance: Although this compound lacks the 5-arylidene moiety and the 2-thioxo group found in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it provides insights into the conformational preferences of the thiazolidin-4-one ring system when substituted with bulky groups like biphenyl. This information can be helpful in understanding the potential conformational flexibility of the target compound [].

Compound Description: These analogs, synthesized by condensing 3-(4-methylcoumarin-7-yloxyacetylamino)-2-thioxo-1,3-thiazolidin-4-one with different aromatic aldehydes, were evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria [].

Relevance: These analogs highlight the potential of modifying the 3-position of the rhodanine scaffold with various substituents, including coumarin derivatives, to achieve desired biological activities. Although structurally different from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, these analogs emphasize the potential of this class of compounds as antimicrobial agents and the importance of exploring diverse substituents for optimizing biological activity [].

Compound Description: This compound exhibits intermolecular C-H…N hydrogen bonds, leading to the formation of R22(14) centrosymmetric dimers in its crystal structure [].

Relevance: This compound, lacking the 5-arylidene moiety and the 2-thioxo group present in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, demonstrates the possibility of incorporating diverse substituents at the 2- and 3-positions of the thiazolidin-4-one ring. It highlights the potential for forming hydrogen bonds involving the thiazolidin-4-one ring system, which could influence the compound's solubility, crystal packing, and potentially, its biological activity [].

Compound Description: These analogs of BPT, including 5-(4-methylbenzylidene)-2-phenylamino-1,3-thiazolidin-4-one (MMPT) and 5-(2,4-dihydroxybenzylidene)-2-phenylimino-1,3-thiazolidin-4-one (DBPT), exhibit anticancer activity through the induction of apoptosis in cancer cells []. Notably, they demonstrate selectivity for cancer cells over normal cells [].

Relevance: Although structurally distinct from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, these analogs highlight the broader potential of thiazolidinone derivatives as anticancer agents. The presence of the 5-benzylidene moiety and variations in substituents, as seen in MMPT and DBPT, provides insights into possible structure-activity relationships for inducing apoptosis. This knowledge could guide modifications to the target compound for exploring its potential anticancer activity [].

Compound Description: This series of compounds was designed and synthesized to understand the mechanism of action of related compounds towards protein kinases DYRK1A and GSK3alpha/beta [].

Relevance: These compounds, while structurally distinct from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, demonstrate the potential of modifying the rhodanine scaffold with various substituents, including those at the 3-position and the 5-arylidene moiety, for targeting specific kinases. This information highlights the potential of this class of compounds as kinase inhibitors and the importance of exploring structural diversity for achieving desired biological activity [].

Compound Description: This compound exhibits intramolecular C—H S and intermolecular C—H O interactions, forming chains along the b axis in its crystal structure [].

Relevance: This compound, containing a thiazolidin-4-one core and a 1,3,4-thiadiazole ring, showcases the structural diversity possible within this class of compounds. Although it lacks the 5-arylidene moiety found in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, it provides insights into the potential for incorporating different heterocyclic rings and substituents to modify the target compound's structure and potentially alter its physicochemical and biological properties [].

Compound Description: These compounds are formed by the ring cleavage of 3-aryl-2-thioxo-1,3-thiazolidin-4-ones upon treatment with cyanide ions [].

Relevance: Although structurally distinct from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, the formation of [(cyanocarbonothioyl)amino]benzenes from related 3-aryl-2-thioxo-1,3-thiazolidin-4-ones highlights a potential degradation pathway for the target compound. Understanding such degradation pathways can be crucial for optimizing storage conditions, developing analytical methods, and predicting potential metabolites [].

Compound Description: These compounds are formed as a byproduct when 5-(2-aryl-2-oxoethyl)-substituted 3-aryl-2-thioxo-1,3-thiazolidin-4-ones are treated with cyanide ions [].

Relevance: While structurally distinct from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, the formation of 2,4-bis(2-aryl-2-oxoethylidene)cyclobutane-1,3-diones from related rhodanine derivatives showcases the potential for unexpected side reactions or rearrangements during chemical transformations. This knowledge highlights the importance of carefully analyzing reaction products and considering potential side reactions when working with the target compound [].

Compound Description: The crystal structure of this compound is stabilized by two intermolecular C—H⋯O hydrogen bonds [].

Relevance: This compound, while lacking the 5-arylidene moiety found in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, shares the thiazolidin-4-one core structure and incorporates a 1,3,4-thiadiazole ring. Its crystallographic data provide insights into the potential for hydrogen bonding interactions involving the thiazolidin-4-one ring system, which can influence the compound's solid-state properties and potentially impact its biological activity [].

Compound Description: These compounds are 1,3-thiazolidin-4-one derivatives synthesized via cyclocondensation reactions. Their structures were confirmed by elemental analysis, IR, and 1H NMR spectra. These compounds exhibited antimicrobial activity [].

Relevance: These compounds, despite lacking the 5-arylidene moiety, demonstrate the versatility of the thiazolidin-4-one scaffold for incorporating various substituents and linking units to create diverse chemical entities. Their antimicrobial activity highlights the potential of this class of compounds for medicinal chemistry applications. Although structurally different from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, they underscore the importance of exploring structural modifications for achieving desired biological activities [].

Compound Description: These compounds are 1,3-thiazolidin-4-one derivatives synthesized via cyclocondensation reactions. Their structures were confirmed by elemental analysis, IR, and 1H NMR spectra. These compounds exhibited antimicrobial activity [].

Relevance: Similar to the previous group (6a-d), these compounds exemplify the structural diversity achievable by modifying the thiazolidin-4-one scaffold. Their antimicrobial activity further strengthens the notion that this class of compounds holds promise for medicinal chemistry applications. While structurally distinct from 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, they encourage the exploration of structural variations to enhance or modify the target compound's biological activity [].

Compound Description: TH-2, a thiazole derivative, is used as an electron donor in organic solar cells (OSCs). It exhibits a LUMO level of −3.5 eV and a HOMO level of −5.5 eV, making it suitable for this application [].

Relevance: TH-2, despite lacking the 5-arylidene moiety found in 3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, highlights the versatility of the thiazolidin-4-one scaffold for applications beyond medicinal chemistry, such as in materials science. This example underscores the importance of considering the broader potential of compounds containing the thiazolidin-4-one core [].

Properties

Product Name

3-(3-methoxyphenyl)-5-(4-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C17H12N2O4S2

Molecular Weight

372.4 g/mol

InChI

InChI=1S/C17H12N2O4S2/c1-23-14-4-2-3-13(10-14)18-16(20)15(25-17(18)24)9-11-5-7-12(8-6-11)19(21)22/h2-10H,1H3/b15-9-

InChI Key

AFPYLTGRKMJMES-DHDCSXOGSA-N

SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=S

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/SC2=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.